

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Fluoroquinolin-4-ol

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

Introduction: In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoline scaffold has perennially captured the attention of researchers due to its prevalence in biologically active molecules and functional materials. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence its physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical overview of **7-Fluoroquinolin-4-ol** (CAS No. 391-83-3), a fluorinated quinoline derivative with significant potential as a versatile intermediate in drug discovery and chemical synthesis.

Core Molecular Identity and Physicochemical Properties

7-Fluoroquinolin-4-ol, also known as 7-Fluoro-4-hydroxyquinoline, is a solid organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	391-83-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₆ FNO	[1] [4]
Molecular Weight	163.15 g/mol	[1] [4]
Appearance	Solid (predicted)	
Melting Point	Not experimentally determined for the 7-fluoro isomer. For comparison, the closely related 7-Chloroquinolin-4-ol has a melting point of 276-279 °C.	
Boiling Point	Not determined. High decomposition temperature expected.	
Solubility	Expected to be sparingly soluble in water and more soluble in polar organic solvents like DMSO and DMF.	

Structural Elucidation and Tautomerism

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (**7-fluoroquinolin-4-ol**) and the keto form (7-fluoro-1H-quinolin-4-one). While often depicted as the hydroxyquinoline, the keto form is generally considered to be the predominant tautomer in the solid state and in many solutions. This equilibrium is a critical determinant of the molecule's reactivity and its interactions in biological systems. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature.

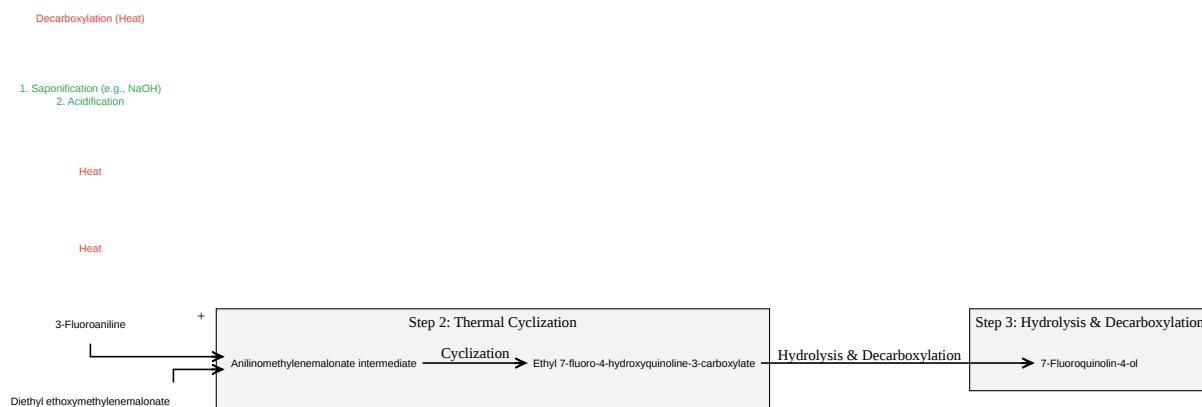
Synthesis of 7-Fluoroquinolin-4-ol

The synthesis of 4-hydroxyquinolines is well-established in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs and Conrad-Limpach reactions are two of the most prominent methods applicable to the synthesis of **7-Fluoroquinolin-4-ol**.

The Gould-Jacobs Reaction

This method is a powerful tool for constructing the 4-hydroxyquinoline core from an appropriately substituted aniline.^{[6][7]} The reaction proceeds through the condensation of an aniline with an alkoxylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme:



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Caption: The Gould-Jacobs reaction pathway for synthesizing **7-Fluoroquinolin-4-ol**.

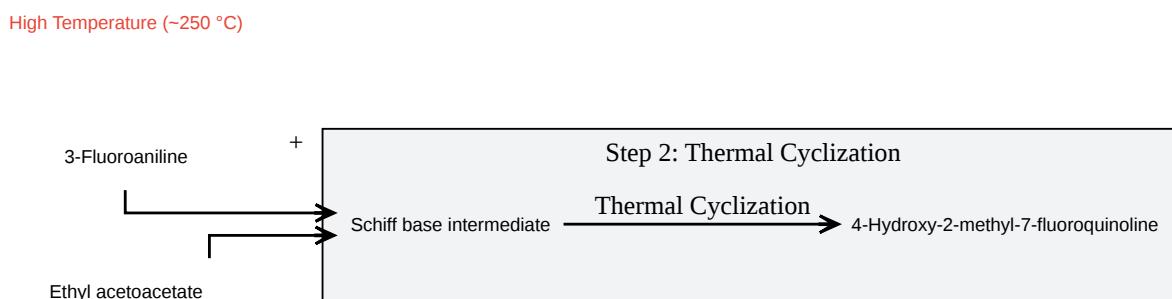
Experimental Protocol (Hypothetical):

- Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, sometimes in a solvent like ethanol, and heating to facilitate the substitution of the ethoxy group by the aniline nitrogen.
- Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether or Dowtherm A) to induce an intramolecular cyclization.^[8] This electrocyclic reaction forms the quinoline ring system, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
- Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording the final product, **7-Fluoroquinolin-4-ol**.^[6]

The Conrad-Limpach Reaction

An alternative and historically significant route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β -ketoester.^{[9][10]}

Reaction Scheme:



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Caption: The Conrad-Limpach reaction for synthesizing a 4-hydroxyquinoline derivative.

Experimental Protocol (Hypothetical):

- Condensation: 3-Fluoroaniline is condensed with a β -ketoester, such as ethyl acetoacetate, to form a Schiff base intermediate. This step is often carried out at or slightly above room temperature.
- Thermal Cyclization: The intermediate is then heated to high temperatures, typically around 250 °C, to effect the cyclization and elimination of ethanol, yielding the 4-hydroxyquinoline product.[9][10] The use of a high-boiling, inert solvent can improve yields.[11]

Spectroscopic Characterization

While experimental spectra for **7-Fluoroquinolin-4-ol** are not readily available in the public domain, its spectral characteristics can be reliably predicted based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the signals for the neighboring protons (H-6 and H-8) due to H-F coupling. The chemical shifts will be influenced by the electronic environment of the quinoline ring system. The proton on the nitrogen atom in the keto tautomer will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.[12] The carbons at the C-6 and C-8 positions will show smaller two-bond C-F couplings. The carbonyl carbon (C-4) of the predominant keto tautomer is expected to have a chemical shift in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. In its predominant keto form, a strong absorption band corresponding to the C=O stretching vibration of the quinolone carbonyl group would be expected in the region of 1620-1650 cm^{-1} .[13] A broad absorption in the 3000-3400 cm^{-1} region would be indicative of the N-H stretch. Aromatic C-H stretching vibrations are anticipated just above 3000 cm^{-1} , while C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm^{-1} range.[14] A characteristic C-F stretching vibration is also expected, typically in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS)

In mass spectrometry, **7-Fluoroquinolin-4-ol** is expected to show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight (163.15). The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, which is characteristic of quinoline and quinolone structures. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Applications in Research and Drug Development

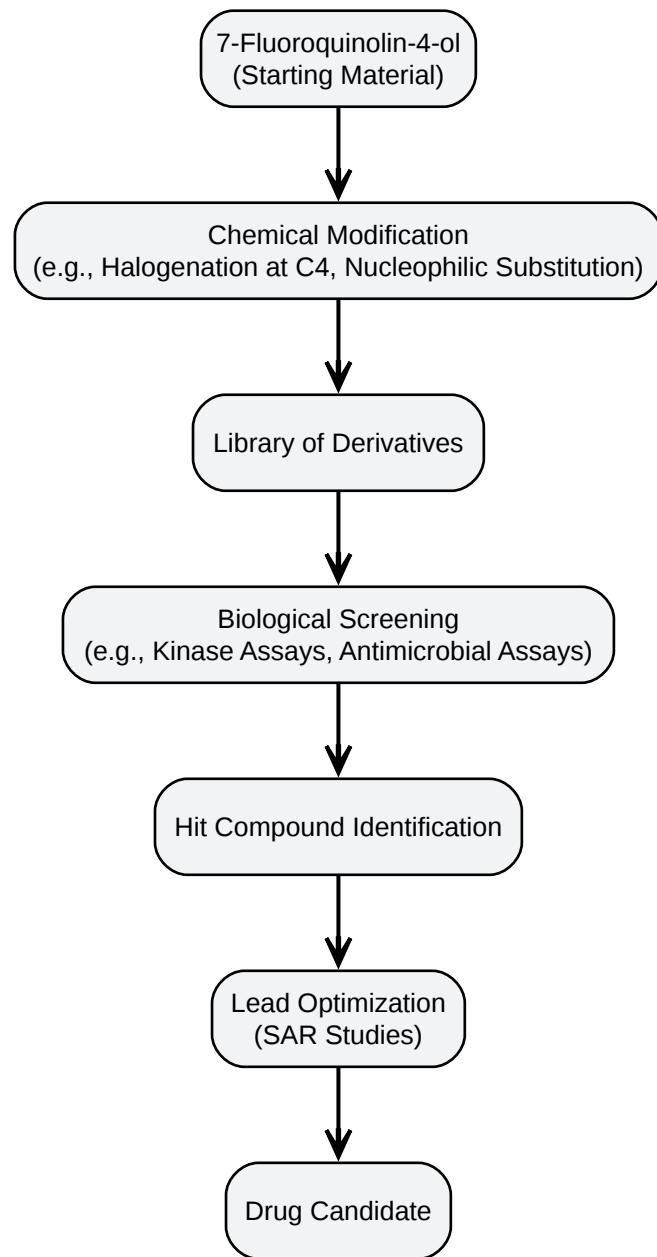
The 4-quinolone and 4-hydroxyquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position is a common strategy in the design of fluoroquinolone antibiotics, although **7-Fluoroquinolin-4-ol** itself is not an antibiotic. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

7-Fluoroquinolin-4-ol can serve as a starting material for a variety of derivatives. The hydroxyl group at the 4-position can be converted into a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to introduce diverse side chains. This approach is fundamental to the synthesis of many antimalarial drugs (like chloroquine, which has a 7-chloroquinoline core) and kinase inhibitors for cancer therapy.

Role in Fluoroquinolone Synthesis

The broader class of fluoroquinolones, known for their antibacterial activity, often features a fluorine atom at the 6-position and various substituents at the 7-position. While **7-Fluoroquinolin-4-ol** has the fluorine at a different position, the synthetic methodologies and the understanding of structure-activity relationships (SAR) from the development of fluoroquinolone antibiotics are highly relevant to the exploration of novel derivatives based on this scaffold.



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Caption: A generalized workflow for the use of **7-Fluoroquinolin-4-ol** in drug discovery.

Safety and Handling

As a chemical intermediate, **7-Fluoroquinolin-4-ol** should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, related compounds can be irritants. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume

hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

7-Fluoroquinolin-4-ol is a valuable heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Its synthesis can be achieved through established methods like the Gould-Jacobs and Conrad-Limpach reactions. The presence of the fluorine atom and the reactive 4-hydroxy (or 4-keto) group makes it an attractive starting point for the development of novel compounds with diverse biological activities. A thorough understanding of its properties, including its tautomeric nature and spectroscopic characteristics, is essential for its effective utilization in research and development.

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